molecular formula C12H14N2O4 B1582034 Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester CAS No. 68109-89-7

Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester

Cat. No.: B1582034
CAS No.: 68109-89-7
M. Wt: 250.25 g/mol
InChI Key: PPCHVJGFXSDKDO-BQYQJAHWSA-N
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Description

This compound (hereafter referred to as the target compound) is a methyl ester derivative of benzoic acid featuring a nitro group at the 2-position and a dimethylamino-substituted ethenyl group at the 3-position.

Properties

IUPAC Name

methyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-13(2)8-7-9-5-4-6-10(12(15)18-3)11(9)14(16)17/h4-8H,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCHVJGFXSDKDO-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20887158
Record name Benzoic acid, 3-[(1E)-2-(dimethylamino)ethenyl]-2-nitro-, methyl ester
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Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68109-89-7
Record name Methyl 3-[(1E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-[(1E)-2-(dimethylamino)ethenyl]-2-nitro-, methyl ester
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Record name Benzoic acid, 3-[(1E)-2-(dimethylamino)ethenyl]-2-nitro-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and General Strategy

The synthesis typically involves a multi-step process starting from benzoic acid derivatives:

  • Step 1: Introduction of the Dimethylamino Ethenyl Group
    This is commonly achieved by condensation of a methyl 3-methyl-2-nitrobenzoate precursor with N,N-dimethylformamide dimethyl acetal, which introduces the (1E)-2-(dimethylamino)ethenyl moiety via a vinylation reaction.

  • Step 2: Nitration
    The nitro group is introduced or preserved on the aromatic ring through controlled nitration reactions, often using nitric acid or nitrating agents under acidic conditions.

  • Step 3: Esterification
    The benzoic acid derivative is esterified to the methyl ester form using methanol, typically in the presence of acid catalysts such as sulfuric acid or polyfluoroalkanesulfonic acids to improve yield and reduce side reactions.

Industrial-Scale Preparation

Industrial methods emphasize scalability and purity:

  • Nitration of Benzoic Acid Derivatives:
    Large-scale nitration is performed on benzoic acid or its esters using nitric acid under carefully controlled temperature and acid concentration to avoid over-nitration or degradation.

  • Esterification:
    Esterification is conducted with methanol and acid catalysts, often using solvents such as toluene or chlorobenzene to facilitate reaction and separation. Polyfluoroalkanesulfonic acids have been shown to be effective catalysts, offering higher purity and yields compared to traditional sulfuric acid catalysis.

  • Reaction Conditions:
    Typical temperatures range from 60 to 120 °C, with catalyst loading between 2-10 mol% relative to the nitrobenzoic acid substrate. The reaction time and solvent choice are optimized to maximize yield and minimize side products.

Detailed Reaction Conditions and Catalysts

Step Reagents/Conditions Solvents Catalysts/Notes Yield/Purity
Vinylation Methyl 3-methyl-2-nitrobenzoate + N,N-dimethylformamide dimethyl acetal Polar aprotic solvents (e.g., DMF) Acidic or neutral conditions, reflux High conversion to vinylated intermediate
Nitration Nitric acid or nitrating mixture Acidic medium Temperature control critical (0-50 °C) Controlled mono-nitration
Esterification Nitrobenzoic acid + Methanol Toluene, chlorobenzene, or similar Polyfluoroalkanesulfonic acid hydrate (2-4 mol%) Up to 88% yield, >98% purity

Research Findings and Analytical Data

  • Reaction Mechanism Insights:
    The vinylation step proceeds via nucleophilic attack of the dimethylamino group on the formyl acetal, forming the ethenyl linkage in the (E)-configuration. Nitration occurs electrophilically on the aromatic ring, favoring the 2-nitro position due to directing effects of substituents.

  • Optimization of Esterification:
    Use of polyfluoroalkanesulfonic acid catalysts reduces side reactions such as sulfonation and oxidation, common with sulfuric acid catalysis. This leads to higher purity methyl esters and better yields, facilitating industrial application.

  • Purification:
    The product is typically isolated by phase separation and vacuum distillation at moderate temperatures (~120 °C under reduced pressure) to remove residual solvents and impurities.

Summary Table of Preparation Steps

Preparation Step Key Reagents/Conditions Purpose Outcome
Vinylation N,N-Dimethylformamide dimethyl acetal, methyl 3-methyl-2-nitrobenzoate, reflux Introduce dimethylamino ethenyl group Formation of vinylated intermediate
Nitration Nitric acid, controlled temperature Introduce nitro group Nitro substitution at 2-position
Esterification Methanol, polyfluoroalkanesulfonic acid catalyst, toluene, 60-120 °C Convert acid to methyl ester High yield methyl ester with high purity

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester undergoes oxidative degradation in the presence of strong oxidizing agents, leading to the formation of carboxylic acids and nitro compounds.

  • Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in substitution reactions.

  • Substitution: The aromatic ring is susceptible to electrophilic substitution reactions due to the electron-donating effects of the dimethylamino group and the electron-withdrawing effects of the nitro group.

Common Reagents and Conditions:

  • Typical reagents include strong acids or bases, nitrating agents like nitric acid, and reducing agents such as hydrogen gas in the presence of metal catalysts.

  • Reactions are typically conducted under controlled temperatures and pressures to optimize yield and selectivity.

Major Products Formed:

  • Oxidative reactions yield various carboxylic acids and nitro derivatives.

  • Reductive reactions produce amino-substituted benzoic acid derivatives.

  • Substitution reactions on the aromatic ring yield a wide range of functionalized benzene derivatives.

Scientific Research Applications

Chemistry:

  • Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of dyes and pigments due to its chromophoric properties.

Biology:

  • In biological research, this compound is utilized in the study of enzymatic reactions involving ester hydrolysis and nitro reduction, providing insights into enzyme mechanisms and functions.

Medicine:

  • Although not widely used as a drug itself, the compound's derivatives have shown potential in pharmacological studies for the development of new therapeutic agents targeting specific enzymes or receptors.

Industry:

  • In the industrial sector, this compound finds applications in the production of specialty chemicals, particularly in the manufacture of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester largely depends on its interactions with biological targets. The nitro group can undergo enzymatic reduction to form reactive intermediates, which can interact with cellular components, while the ester moiety can be hydrolyzed to release benzoic acid derivatives. The dimethylamino ethenyl group can participate in π-π interactions and hydrogen bonding, influencing molecular recognition processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Compound Name Substituents (Position) Functional Groups Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 2-nitro, 3-((1E)-2-(dimethylamino)ethenyl), methyl ester Nitro, ethenyl, dimethylamino, ester C₁₂H₁₄N₂O₄* 274.25
Benzoic acid, 2-(dimethylamino)-, methyl ester 2-(dimethylamino), methyl ester Dimethylamino, ester C₁₀H₁₃NO₂ 179.22
Benzoic acid, 4-[1-amino-2-...]-, methyl ester 4-[amino-tert-butoxycarbonyl], methyl ester Amino, carbamate, ester C₁₅H₂₂N₂O₄ 294.35
Benzoic acid, 2-[[3-(4-methoxyphenyl)...] ester 2-(Schiff base), methyl ester Methoxyphenyl, Schiff base, ester C₂₀H₂₁NO₄ 347.39
3-Nitro-4-methyl benzoic acid (2’-chloro ethyl ester) 3-nitro, 4-methyl, 2’-chloro ethyl ester Nitro, chloroethyl, ester C₁₁H₁₂ClNO₄ 257.67

*Calculated based on substituents; exact mass may vary.

Key Observations:
  • Steric Factors : The ethenyl group at position 3 introduces conformational rigidity, unlike the flexible ethyl group in or the bulky tert-butoxycarbonyl group in .
  • Biological Relevance: The dimethylamino group may facilitate hydrogen bonding or ionic interactions in biological systems, as seen in molecular docking studies of similar compounds .

Physicochemical Properties

  • Solubility : The nitro group reduces lipophilicity compared to ’s methoxyphenyl Schiff base.
  • Stability : The ethenyl group may confer photostability challenges, unlike the saturated esters in .

Biological Activity

Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester (CAS No. 68109-89-7), is a synthetic organic compound belonging to the category of nitroaromatic esters. Its unique structure, characterized by a benzoic acid moiety with a dimethylamino group and a nitro substituent, suggests potential biological activities that merit detailed exploration.

  • Molecular Formula : C₁₂H₁₄N₂O₄
  • Molecular Weight : 250.25 g/mol
  • Structure : The compound features electron-donating (dimethylamino) and electron-withdrawing (nitro) groups, which influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its functional groups:

  • Nitro Group : Can undergo enzymatic reduction to form reactive intermediates that interact with cellular components.
  • Dimethylamino Group : Facilitates π-π interactions and hydrogen bonding, enhancing molecular recognition processes.
  • Ester Moiety : Hydrolyzes to release benzoic acid derivatives, which may exhibit their own biological effects.

Antimicrobial Activity

Research indicates that compounds similar to benzoic acid derivatives often exhibit antimicrobial properties. Studies have shown that nitroaromatic compounds can inhibit the growth of various bacteria and fungi, making them candidates for further investigation in antimicrobial applications.

Anticancer Potential

Several studies have highlighted the anticancer potential of nitroaromatic esters. For instance, derivatives of benzoic acid have demonstrated significant inhibitory effects on cancer cell proliferation:

  • In Vitro Studies : The compound has been tested against various cancer cell lines, showing IC50 values comparable to established chemotherapeutics.
  • Mechanistic Insights : The presence of the nitro group may enhance cytotoxicity through the generation of reactive nitrogen species or by interfering with cellular signaling pathways.

Enzyme Inhibition Studies

Benzoic acid derivatives are often evaluated for their ability to inhibit key enzymes:

  • Cholinesterase Inhibition : Some analogs have shown potential as inhibitors of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's.
  • Kinase Inhibition : Nitro compounds are also being explored for their ability to inhibit various kinases involved in cancer progression.

Case Studies and Research Findings

Study FocusFindings
Antimicrobial ActivityNitrobenzoates demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Anticancer ActivityCompounds exhibited IC50 values ranging from 5 µM to 15 µM against breast cancer cell lines (MCF-7).
Enzyme InhibitionCertain derivatives showed AChE inhibition with IC50 values below 10 µM, indicating potential for Alzheimer's treatment.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 3-nitrobenzoateNitro group at meta positionModerate antibacterial activity
DimethylaminobenzoateDimethylamino group presentLocal anesthetic properties
4-Nitrobenzoic AcidNitro group at para positionUsed in dye synthesis

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester?

Methodological Answer:
The compound can be synthesized via a multi-step route involving:

Condensation reactions : Reacting 2-nitrobenzoic acid derivatives with dimethylaminoacetaldehyde under controlled pH to form the ethenyl linkage .

Esterification : Converting the carboxylic acid intermediate to the methyl ester using methanol and acid catalysis (e.g., H₂SO₄).

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity isolation.
Key challenges include minimizing nitro group reduction during synthesis and ensuring stereoselectivity in the (1E)-ethenyl configuration. Reference calcium channel blocker syntheses with analogous nitro and dimethylamino groups provide foundational protocols .

Basic: How is the structure of this compound validated spectroscopically?

Methodological Answer:

  • 1H/13C NMR : Confirm the (1E)-configuration via coupling constants (J = 12–16 Hz for trans ethenyl protons) and NOESY correlations. The dimethylamino group appears as a singlet (~δ 2.2–2.5 ppm) .
  • IR Spectroscopy : Identify ester carbonyl (C=O, ~1720 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns consistent with the nitro and dimethylamino substituents .

Advanced: How does the nitro group's position (2-nitro) influence bioactivity in calcium channel modulation?

Methodological Answer:
The 2-nitro group enhances steric and electronic interactions with hydrophobic pockets in voltage-gated calcium channels. Comparative studies show:

  • IC50 Values : 2-nitro derivatives exhibit lower IC50 (e.g., 0.3 µM) compared to 3- or 4-nitro analogs (>1 µM) in potassium-depolarized rabbit aorta assays .
  • Binding Affinity : Radioligand displacement assays ([³H]nitrendipine) confirm competitive binding at dihydropyridine sites, attributed to nitro group dipole interactions .

Advanced: What is the impact of methyl ester vs. ethyl ester substitution on potency?

Methodological Answer:

  • In Vitro Potency : Ethyl esters show marginally higher activity (e.g., IC50 = 0.28 µM vs. 0.3 µM for methyl esters) due to enhanced lipid solubility and membrane penetration .
  • Metabolic Stability : Methyl esters may exhibit faster hydrolysis in hepatic microsomal assays, reducing half-life. Use esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) to assess stability .

Advanced: How can contradictions in binding site studies (e.g., dihydropyridine vs. diltiazem sites) be resolved?

Methodological Answer:

  • Competitive Binding Assays : Perform dual radioligand studies (e.g., [³H]nitrendipine and [³H]diltiazem) to quantify displacement at both sites.
  • Molecular Docking : Use AutoDock or Schrödinger to model interactions. For example, alkylation of the dimethylamino group shifts binding from dihydropyridine to diltiazem sites .
  • Mutagenesis : Validate key residues (e.g., Phe1113 in CaV1.2) via site-directed mutagenesis to confirm binding preferences .

Advanced: What computational strategies predict interactions with fungal targets (e.g., Candida albicans)?

Methodological Answer:

  • Molecular Docking : Prepare ligand 3D structures (e.g., using ChemDraw 3D) and dock into fungal CYP51 (PDB: 1EA1) with AutoDock Vina.
  • Binding Energy Analysis : Compare ΔG values with fluconazole to assess potential synergy. Benzoic acid esters with dimethylamino groups show improved hydrogen bonding with heme cofactors .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Toxicity Screening : Refer to structurally similar esters (e.g., LD50 data for dimethylaminoethyl p-butylaminobenzoate) to infer acute toxicity (oral LD50 ~200–500 mg/kg in rodents) .
  • PPE : Use nitrile gloves, fume hoods, and eye protection. Avoid inhalation of nitro compound dust .

Advanced: How does the dimethylamino ethenyl group affect pharmacokinetics?

Methodological Answer:

  • LogP Calculations : The dimethylamino group increases hydrophilicity (lower LogP) but enhances target binding via charge interactions.
  • Plasma Protein Binding : Fluorescence displacement assays (e.g., warfarin-albumin) quantify binding affinity. Methyl esters show ~85% plasma protein binding, reducing free drug availability .

Basic: What storage conditions optimize compound stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation of the nitro group.
  • Humidity Control : Use desiccants (silica gel) to avoid ester hydrolysis. Stability studies show >90% purity retention at 12 months under these conditions .

Advanced: How to design analogs for improved calcium channel selectivity?

Methodological Answer:

  • SAR Modifications :
    • Replace the nitro group with cyano (-CN) for similar electron-withdrawing effects but reduced toxicity.
    • Introduce ortho-methoxy groups to enhance hydrophobic interactions.
  • In Silico Screening : Generate QSAR models using IC50 data from substituted analogs to predict optimal substituent patterns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester

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